Glutaryl Chloride: A Comprehensive Technical Guide
Glutaryl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Glutaryl chloride, also known as pentanedioyl dichloride, is a highly reactive diacyl chloride that serves as a critical building block in a multitude of synthetic applications. Its bifunctional nature allows it to be a versatile reagent in the synthesis of polymers, pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This technical guide provides an in-depth overview of the chemical and physical properties of glutaryl chloride, detailed experimental protocols for its synthesis and common reactions, comprehensive spectroscopic analysis, and essential safety and handling information. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective and safe utilization of this important chemical intermediate.
Chemical and Physical Properties
Glutaryl chloride is a colorless to light yellow or reddish-brown liquid with a pungent odor.[2][3] It is the diacyl chloride derivative of glutaric acid.[2][4] The presence of two reactive acyl chloride functional groups makes it susceptible to hydrolysis in the presence of moisture.[5]
Identification
| Identifier | Value |
| IUPAC Name | Pentanedioyl dichloride[4] |
| Synonyms | Glutaryl dichloride, Glutaroyl chloride, Pentanedioyl chloride[2][6] |
| CAS Number | 2873-74-7[6] |
| Molecular Formula | C₅H₆Cl₂O₂[2][4] |
| Molecular Weight | 169.00 g/mol [4] |
| InChI Key | YVOFTMXWTWHRBH-UHFFFAOYSA-N[2][7] |
| SMILES | C(CC(=O)Cl)CC(=O)Cl[2] |
Physical Properties
A summary of the key physical properties of glutaryl chloride is presented in the table below.
| Property | Value |
| Appearance | Colorless to light yellow or reddish-brown clear liquid[2][3] |
| Density | 1.324 g/mL at 25 °C[4] |
| Boiling Point | 216-218 °C[8] |
| Flash Point | 106 °C (223 °F)[4] |
| Refractive Index | n20/D 1.472 |
Solubility
Glutaryl chloride is soluble in a range of common organic solvents. Due to its high reactivity, it is hydrolytically unstable and reacts with water.
| Solvent | Solubility |
| Water | Reacts[5] |
| Common Organic Solvents | Soluble |
Spectroscopic Properties
The structural elucidation and purity assessment of glutaryl chloride are typically performed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of glutaryl chloride is expected to show two signals corresponding to the two types of methylene (B1212753) protons. The protons alpha to the carbonyl groups are deshielded and appear further downfield compared to the beta proton.
-
δ ~3.0 ppm (triplet, 4H): Corresponds to the four protons on the carbons adjacent to the carbonyl groups (-CH₂-COCl).
-
δ ~2.1 ppm (quintet, 2H): Corresponds to the two protons on the central carbon (-CH₂-CH₂-CH₂-).[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of glutaryl chloride will exhibit three distinct signals for the three chemically non-equivalent carbon atoms.
-
δ ~173 ppm: Carbonyl carbons (C=O).
-
δ ~52 ppm: Methylene carbons alpha to the carbonyl groups (-CH₂-COCl).
-
δ ~27 ppm: Methylene carbon beta to the carbonyl groups (-CH₂-CH₂-CH₂-).
Infrared (IR) Spectroscopy
The IR spectrum of glutaryl chloride is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for acyl chlorides.
-
~1800 cm⁻¹ (strong, sharp): C=O stretching vibration. The high frequency is characteristic of acid chlorides.
-
~2850-2950 cm⁻¹ (medium): C-H stretching vibrations of the methylene groups.
-
~700-800 cm⁻¹ (strong): C-Cl stretching vibration.
Mass Spectrometry
In the mass spectrum of glutaryl chloride, the molecular ion peak may be observed, but it is often of low intensity due to the high reactivity of the compound. The fragmentation pattern is typically characterized by the loss of chlorine atoms and the carbonyl groups.
-
m/z = 168, 170, 172: Isotopic pattern for the molecular ion [C₅H₆Cl₂O₂]⁺, showing the presence of two chlorine atoms.
-
Loss of Cl: A prominent peak corresponding to [M-Cl]⁺.
-
Loss of COCl: Fragmentation leading to the loss of a chlorocarbonyl radical.
-
McLafferty Rearrangement: Possible rearrangement and fragmentation pathways involving the carbonyl groups and methylene protons.
Experimental Protocols
Synthesis of Glutaryl Chloride from Glutaric Acid
This protocol describes a general and widely used method for the preparation of glutaryl chloride from glutaric acid using thionyl chloride as the chlorinating agent.[9]
Materials:
-
Glutaric acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343) (optional, as a solvent and for azeotropic removal of excess SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a gas trap (e.g., connected to a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ byproducts)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add glutaric acid (1.0 equivalent).
-
Carefully add an excess of thionyl chloride (2.5-3.0 equivalents). Thionyl chloride can also serve as the solvent.
-
Add a catalytic amount of DMF (a few drops).
-
Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 1-3 hours.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation under atmospheric pressure. The addition of anhydrous toluene can facilitate the removal of the last traces of thionyl chloride as an azeotrope.
-
The crude glutaryl chloride can be purified by fractional distillation under reduced pressure.
Caption: Experimental workflow for the synthesis of glutaryl chloride.
Acylation of an Amine with Glutaryl Chloride (Schotten-Baumann Conditions)
This protocol provides a general procedure for the acylation of a primary or secondary amine with glutaryl chloride to form the corresponding diamide (B1670390). This reaction is often performed under Schotten-Baumann conditions.
Materials:
-
Glutaryl chloride
-
Amine (e.g., aniline, benzylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve glutaryl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the glutaryl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diamide product, which can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for a typical acylation reaction.
Reactivity and Applications
Glutaryl chloride is a valuable bifunctional electrophile used in a variety of chemical transformations.
-
Polymer Synthesis: It is a key monomer in the synthesis of polyamides and polyesters through condensation polymerization with diamines and diols, respectively.[1]
-
Acylation Reactions: It readily reacts with alcohols and amines to form the corresponding diesters and diamides.[1][2] This reactivity is fundamental in the synthesis of pharmaceuticals and agrochemicals.[1][2]
-
Friedel-Crafts Acylation: It can undergo Friedel-Crafts acylation with aromatic compounds to introduce a five-carbon chain with terminal functional groups.
-
Synthesis of Heterocycles: It can be used as a precursor for the synthesis of various heterocyclic compounds.
Safety and Handling
Glutaryl chloride is a corrosive and toxic substance that must be handled with appropriate safety precautions.[4]
Hazard Identification
-
H301: Toxic if swallowed.[10]
-
H314: Causes severe skin burns and eye damage.[10]
-
Water reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[5][10]
-
Lachrymator: Causes tearing.[10]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11] Avoid contact with skin, eyes, and clothing.[8][11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[5][8] Keep the container tightly closed and protected from moisture.[5][6]
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Conclusion
Glutaryl chloride is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview to assist scientists and professionals in leveraging the synthetic potential of glutaryl chloride while ensuring a safe laboratory environment.
References
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. CAS 2873-74-7: Glutaryl dichloride | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Glutaryl chloride - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. GLUTARYL DICHLORIDE - Safety Data Sheet [chemicalbook.com]
- 7. GLUTARYL DICHLORIDE(2873-74-7) 1H NMR [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.pt [fishersci.pt]
- 11. tcichemicals.com [tcichemicals.com]
